1,2-Bis(2-azidoethoxy)ethane

Catalog No.
S3189854
CAS No.
82055-94-5
M.F
C6H12N6O2
M. Wt
200.202
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-azidoethoxy)ethane

CAS Number

82055-94-5

Product Name

1,2-Bis(2-azidoethoxy)ethane

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane

Molecular Formula

C6H12N6O2

Molecular Weight

200.202

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N

SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]

Solubility

not available
  • Chemical Building Block

    Due to the presence of the azide functional group (-N3), 1,2-Bis(2-azidoethoxy)ethane could potentially be used as a building block in organic synthesis, particularly in the field of click chemistry. Click chemistry utilizes azides for their efficient and reliable reaction with alkynes to form triazoles []. However, specific examples of 1,2-Bis(2-azidoethoxy)ethane being employed in this manner are not documented in the scientific literature.

  • Potential Crosslinker

    The bifunctional nature of 1,2-Bis(2-azidoethoxy)ethane, with two azide groups, suggests a possibility for its application as a crosslinking agent. Crosslinkers are used to connect molecules together, and the azide functionality could allow for the attachment of 1,2-Bis(2-azidoethoxy)ethane to biomolecules containing alkyne groups via click chemistry []. Again, there is a lack of documented research on the use of 1,2-Bis(2-azidoethoxy)ethane for this specific purpose.

XLogP3

1.7

Dates

Modify: 2023-08-18
Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms

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